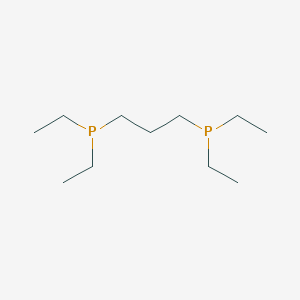

1,3-Bis(diethylphosphino)propane

Description

1,3-Bis(diethylphosphino)propane (CAS 29149-93-7) is a bidentate bisphosphine ligand with the molecular formula C₁₁H₂₆P₂ and a molecular weight of 220.27 g/mol . Its structure consists of two diethylphosphine groups connected by a three-carbon propane backbone. This ligand is notable for its electron-rich and flexible coordination geometry, which facilitates its use in catalysis and coordination chemistry. Unlike bulkier bisphosphines (e.g., diphenyl or dicyclohexyl derivatives), the ethyl substituents provide moderate steric hindrance, making it suitable for reactions requiring intermediate ligand flexibility .

Properties

CAS No. |

29149-93-7 |

|---|---|

Molecular Formula |

C11H26P2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-diethylphosphanylpropyl(diethyl)phosphane |

InChI |

InChI=1S/C11H26P2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 |

InChI Key |

UDQOBFJTYHSIPJ-UHFFFAOYSA-N |

SMILES |

CCP(CC)CCCP(CC)CC |

Canonical SMILES |

CCP(CC)CCCP(CC)CC |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Bis(diphenylphosphino)propane (DPPP)

- Molecular Formula : C₂₇H₂₆P₂

- Molecular Weight : 412.45 g/mol

- Key Properties: Melting Point: 57–63°C Solubility: Insoluble in water . Applications: Widely used in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) due to its strong σ-donor ability and stability in oxidative conditions .

- Comparison :

- Steric Effects : Phenyl groups impose greater steric bulk compared to ethyl, reducing flexibility but enhancing stability in metal complexes .

- Electronic Effects : The electron-withdrawing nature of phenyl groups lowers the electron density at phosphorus, affecting catalytic activity in electron-sensitive reactions .

1,3-Bis(di-tert-butylphosphino)propane

1,3-Bis(dicyclohexylphosphino)propane

1,2-Bis(diethylphosphino)ethane

- Molecular Formula : C₁₀H₂₄P₂

- Molecular Weight : 206.24 g/mol .

- Key Properties: Shorter ethane backbone reduces bite angle, influencing metal-ligand bond geometry.

- Comparison :

Structural and Functional Analysis

Backbone Length and Bite Angle

- Propane vs. Ethane: Propane-bridged ligands (e.g., 1,3-Bis(diethylphosphino)propane) have a larger bite angle (~94°) compared to ethane-bridged analogs (~78°), enhancing stability in octahedral metal complexes .

- Impact on Catalysis : Larger bite angles improve catalytic efficiency in reactions requiring precise geometric control, such as C–C bond formation .

Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.